Differential Modulation of MRP2 Protein Expression: 1-Monopalmitin vs. 1-Monostearin in Caco-2 Intestinal Epithelial Cells
In a direct head-to-head comparison conducted in Caco-2 human intestinal epithelial cells, treatment with 1-monopalmitin reduced multidrug resistance-associated protein 2 (MRP2) protein expression by 19% relative to untreated control. In contrast, treatment with the closely related saturated analog 1-monostearin (C18:0) under identical experimental conditions produced no measurable change in MRP2 protein expression (0% reduction) [1]. This functional divergence occurs despite the structural similarity between the two compounds—differing only by two methylene units in the fatty acyl chain—and demonstrates that the C16:0 chain length confers a distinct regulatory effect on this clinically relevant efflux transporter.
| Evidence Dimension | MRP2 protein expression reduction |
|---|---|
| Target Compound Data | 19% reduction relative to control |
| Comparator Or Baseline | 1-Monostearin: 0% change relative to control |
| Quantified Difference | 19 percentage-point differential |
| Conditions | Caco-2 human colon adenocarcinoma cells; monoglyceride treatment at non-cytotoxic concentrations; MRP2 protein expression quantified by Western blotting |
Why This Matters
For formulation scientists selecting lipid excipients to enhance oral bioavailability of MRP2 substrate drugs, 1-monopalmitin offers a quantifiably distinct efflux transporter modulation profile compared to 1-monostearin, enabling rational excipient selection based on specific target transporter effects.
- [1] Jia JX, Wasan KM. Effects of monoglycerides on rhodamine 123 accumulation, estradiol 17 beta-D-glucuronide bidirectional transport and MRP2 protein expression within Caco-2 cells. J Pharm Pharm Sci. 2008;11(3):45-62. doi:10.18433/j33s3z View Source
